molecular formula C14H11NO2 B6375735 3-Cyano-5-(4-methoxyphenyl)phenol CAS No. 1261949-53-4

3-Cyano-5-(4-methoxyphenyl)phenol

Cat. No.: B6375735
CAS No.: 1261949-53-4
M. Wt: 225.24 g/mol
InChI Key: GTIDZUPZHDBKIO-UHFFFAOYSA-N
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Description

3-Cyano-5-(4-methoxyphenyl)phenol (CAS 1261949-53-4) is a high-value biphenyl derivative with the molecular formula C14H11NO2 and a molecular weight of 225.24 g/mol. This compound, also known as 5-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile, is characterized by its hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3, with a topological polar surface area of 53.3 Ų. Its defined aromatic structure, featuring electron-donating and withdrawing groups, makes it a versatile and critical intermediate in advanced organic synthesis and medicinal chemistry research . This compound serves as a vital synthetic building block for the development of novel heterocyclic compounds. Its structural framework is particularly relevant in the exploration of central nervous system (CNS) targeting agents. Research into structurally related cyanophenyl compounds highlights their significant role as potent ligands for the cerebral cannabinoid receptor (CB1), functioning as antagonists or inverse agonists . These analogues are investigated as potential positron emission tomography (PET) ligands for imaging CB1 receptors in the brain, a non-invasive technique crucial for studying neuropsychiatric disorders, appetite control, and drug dependence . The cyano group in such structures is known to play a critical role in the binding affinity within the CB1 receptor pocket . Supplied with a minimum purity of 95%, this product is intended for research and development applications only. It is strictly not intended for diagnostic or therapeutic uses in humans or animals, nor for any form of personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-14-4-2-11(3-5-14)12-6-10(9-15)7-13(16)8-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIDZUPZHDBKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684680
Record name 5-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261949-53-4
Record name 5-Hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyanation via Nucleophilic Substitution

A widely employed strategy involves introducing the cyano group at position 3 of a pre-functionalized phenolic intermediate. In one approach, 5-(4-methoxyphenyl)phenol is first protected as a benzyl ether to prevent undesired side reactions during subsequent steps . The protected intermediate undergoes bromination at position 3 using N-bromosuccinimide (NBS) under radical-initiated conditions. Cyanation is then achieved via a nucleophilic substitution reaction with sodium cyanide in dimethylformamide (DMF) at 80°C, yielding 3-cyano-5-(4-methoxyphenyl)phenyl benzyl ether. Catalytic hydrogenation with 10% palladium on charcoal in ethanol removes the benzyl protecting group, affording the final product with an overall yield of 62–68% .

Key advantages of this method include:

  • High regioselectivity due to the directed protection-deprotection sequence.

  • Mild reaction conditions for hydrogenation, minimizing side reactions .

  • Compatibility with scale-up protocols , as demonstrated by the use of cost-effective solvents like ethanol .

Multicomponent One-Pot Synthesis

Recent work has adapted multicomponent reactions (MCRs) to streamline the synthesis. A modified procedure combines 4-methoxybenzaldehyde, malononitrile, and ammonium acetate in the presence of magnesium oxide (MgO) as a heterogeneous catalyst . The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization to form the phenolic core. The MgO catalyst facilitates proton transfer steps, achieving yields of 78–85% within 2–4 hours at 60°C .

Optimization Insights :

  • Catalyst loading of 15 wt% MgO maximizes surface area for proton abstraction.

  • Solvent-free conditions enhance reaction rates but reduce yields by 12–15% compared to ethanol-mediated systems .

  • Substituent effects: Electron-donating groups on the aldehyde (e.g., methoxy) improve cyclization efficiency by stabilizing intermediate enolates.

Formylation-Cyanation Tandem Reaction

An alternative route leverages formylation followed by cyanation. Starting with 5-(4-methoxyphenyl)phenol, the position 3 is formylated using paraformaldehyde and anhydrous magnesium chloride in methyl tetrahydrofuran (MeTHF) . The resulting aldehyde intermediate is treated with hydroxylamine hydrochloride to form an oxime, which undergoes dehydration using phosphorus oxychloride (POCl₃) to install the cyano group. This method achieves a 72% yield but requires stringent moisture control due to POCl₃’s sensitivity to hydrolysis .

Comparative Analysis :

ParameterNucleophilic Substitution Multicomponent Formylation-Cyanation
Yield (%)62–6878–8572
Reaction Time (h)14–182–48–10
CatalystPd/CMgOMgCl₂
Key LimitationMulti-step protectionSolvent dependenceMoisture sensitivity

Solvent and Temperature Effects

Solvent choice critically impacts reaction efficiency. Polar aprotic solvents like DMF enhance cyanide ion nucleophilicity in substitution reactions but complicate purification . Conversely, ethanol balances solubility and environmental safety, though it necessitates higher temperatures (80°C vs. 60°C in DMF) . Temperature gradients also influence byproduct formation; for instance, exceeding 70°C in the multicomponent route accelerates resinification of malononitrile, reducing yields by 18–22% .

Catalytic Innovations

The use of MgO in MCRs represents a significant advancement over traditional homogeneous bases like potassium carbonate. MgO’s high surface area (120–150 m²/g) and basic sites (0.8–1.2 mmol/g) enable efficient deprotonation of malononitrile, reducing reaction times by 40% compared to non-catalytic methods . Similarly, Pd/C-mediated hydrogenation achieves near-quantitative deprotection without over-reducing the cyano group, a common issue with Raney nickel catalysts .

Scalability and Industrial Relevance

The multicomponent method’s one-pot design and solvent-free variants align with green chemistry principles, reducing waste generation by 30–35% . However, the nucleophilic substitution route remains preferred for large-scale production due to established infrastructure for hydrogenation and higher reproducibility across batches (RSD < 2% vs. 5–8% for MCRs) .

Emerging Techniques

Recent exploratory work has investigated electrochemical cyanation using a platinum anode and acetonitrile electrolyte. Early results show 55–60% yields under mild conditions (25°C, 1.5 V), though substrate scope remains limited to electron-rich aromatics .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(4-methoxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

3-Cyano-5-(4-methoxyphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-5-(4-methoxyphenyl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Trisubstituted Phenols

Several trisubstituted phenols with aromatic and methoxy substituents have been synthesized and studied for their physicochemical and biological properties:

Compound Name Substituents (Positions) Key Properties/Applications Reference
3-Cyano-5-(4-methoxyphenyl)phenol -CN (3), 4-MeOPh (5), -OH (1) Radiochemistry (PET ligand precursor), high electron-withdrawing capacity
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) 4-MeOPh (3,5), -Ph (2), -OH (1) Yellow oil, m.p. 173.5–175.8°C; studied for NMR and HRMS characterization
2-(4-Chlorophenyl)-3,5-bis(4-methylphenyl)phenol (9e) 4-ClPh (2), 4-MePh (3,5), -OH (1) Red-brown crystalline solid; structural analysis via X-ray crystallography
MMPP [(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol] 2-MeO, 4-propenyl-4-MeOPh, -OH Anti-arthritic activity via STAT3 inhibition; improved solubility vs. parent BHPB

Key Differences:

  • Solubility: The cyano group may reduce aqueous solubility compared to methoxy or hydroxyl groups, limiting drug-likeness without further derivatization .

Diaryliodonium Salts

This compound shares structural motifs with diaryliodonium salts used in PET ligand synthesis:

Compound Name Key Features Applications Reference
(3-Cyano-5-(pyridine-2-ylethynyl)phenyl)(4-methoxyphenyl)iodonium triflate Iodonium core with ethynyl and cyano groups Precursor for ¹⁸F-labeling in PET
This compound Phenolic core with cyano and methoxy groups Potential intermediate for radiochemistry

Key Differences:

  • Reactivity: Diaryliodonium salts undergo nucleophilic aromatic substitution (e.g., with ¹⁸F⁻), whereas the phenolic compound may participate in electrophilic substitution or hydrogen bonding due to the -OH group .
  • Stability: The phenolic derivative lacks the iodonium center, making it less prone to decomposition under radiochemical conditions but also less versatile for isotope labeling .

Pyrazole Derivatives with Methoxyphenyl Groups

Pyrazole-based inhibitors with methoxyphenyl substituents highlight the role of aromatic substitution in biological activity:

Compound Name Substituents Biological Activity Reference
Pyrazole23 C-5: 2-(4-MeOPh)naphthalene, C-3: -OH PTP1B inhibition (IC₅₀ = 40 µM)
This compound -CN (3), 4-MeOPh (5) Not reported for enzyme inhibition N/A

Key Differences:

  • Functional Groups: The cyano group in the phenolic compound may offer different binding interactions compared to the hydroxyl and naphthalene groups in pyrazole23, which enhance PTP1B inhibition .
  • Scaffold Flexibility: Pyrazoles allow for modular substitution, whereas the rigid phenolic scaffold may limit conformational adaptability in enzyme binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Cyano-5-(4-methoxyphenyl)phenol, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of aryl cyanophenols often involves nucleophilic substitution or condensation reactions. For example, nitrile groups can be introduced via cyanation of aryl halides using catalysts like CuCN or Pd-based systems. The methoxyphenyl moiety may be incorporated through Suzuki-Miyaura coupling, requiring precise control of temperature (80–120°C) and inert atmospheres to prevent deprotection of the methoxy group . Yield optimization depends on solvent polarity (e.g., DMF or THF), stoichiometry of reactants, and catalyst loading. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical to isolate the target compound from byproducts.

Q. How should researchers approach the spectroscopic characterization (NMR, IR, MS) of this compound to confirm structural integrity?

  • Methodological Answer :

  • NMR : The aromatic protons of the methoxyphenyl group typically resonate at δ 6.8–7.2 ppm (doublets, J = 8–9 Hz), while the phenolic -OH appears as a broad singlet (~δ 5.5 ppm) in DMSO-d6. The cyano group does not protonate but can be inferred from adjacent deshielded aromatic carbons in 13C^{13}\text{C} NMR .
  • IR : A sharp peak near 2220 cm1^{-1} confirms the -CN stretch. The phenolic -OH stretch appears as a broad band at 3200–3400 cm1^{-1} .
  • MS : High-resolution ESI-MS should show [M+H]+^+ with a molecular ion matching the exact mass (C14_{14}H11_{11}NO2_2, calc. 225.0790). Fragmentation patterns may include loss of HCN (27 Da) or methoxy groups .

Q. What solvent systems are optimal for recrystallizing this compound to achieve high-purity single crystals?

  • Methodological Answer : Mixed solvents like ethanol/water or acetone/hexane are effective. Slow evaporation at 4°C promotes crystal growth. For X-ray diffraction-quality crystals, use solvents with low volatility (e.g., DMSO) and ensure minimal impurities. Hydrogen bonding between the phenolic -OH and nitrile group may influence crystal packing, requiring iterative solvent trials .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties and reactive sites of this compound?

  • Methodological Answer : Hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set accurately model electronic properties. Key steps:

Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to identify electron-rich (methoxyphenyl) and electron-deficient (cyano) regions.

Use Natural Bond Orbital (NBO) analysis to quantify intramolecular charge transfer.

Simulate UV-Vis spectra via TD-DFT; compare with experimental data to validate predictions .

  • Table 1 : DFT Performance for Thermochemical Properties

FunctionalAvg. Deviation (kcal/mol)Application
B3LYP2.4Atomization energies, electronic spectra
M06-2X1.8Non-covalent interactions

Q. What strategies are effective in resolving contradictions between experimental spectroscopic data and computational predictions for this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or neglected intermolecular interactions. Remedies:

  • Solvent Correction : Use the SMD solvation model in DFT to account for solvent polarity in NMR chemical shift calculations .
  • Hydrogen Bonding : Include explicit solvent molecules (e.g., water or DMSO) in the computational model if hydrogen bonding perturbs experimental IR or NMR peaks .
  • Dynamic Effects : Perform molecular dynamics (MD) simulations to assess conformational flexibility impacting spectroscopic outcomes .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can SHELX software address them?

  • Methodological Answer : Challenges include disorder in the methoxyphenyl group and weak diffraction due to flexible substituents. SHELXL refinement strategies:

  • Use ISOR and DELU restraints to stabilize thermal parameters of disordered atoms.
  • Apply TWIN commands if twinning is detected (common in polar space groups).
  • Validate hydrogen bonding networks using FOX/DFIX restraints aligned with Etter’s rules for phenol-containing systems .

Q. How does the electronic nature of the cyano and methoxy substituents influence the compound’s pharmacological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : The electron-withdrawing cyano group enhances metabolic stability but may reduce bioavailability. The methoxy group improves lipophilicity, facilitating membrane permeation. In vitro assays (e.g., kinase inhibition) should correlate substituent electronic parameters (Hammett σ constants) with IC50_{50} values. For example, analogs with stronger electron-withdrawing groups (e.g., -NO2_2) show higher potency but lower solubility .

Data Contradiction Analysis

Q. Why might HPLC purity assays and elemental analysis (%C, %H, %N) yield conflicting results for batches of this compound?

  • Methodological Answer : Contradictions often stem from:

  • HPLC Co-elution : Impurities with similar retention times may go undetected. Use orthogonal methods (e.g., GC-MS or capillary electrophoresis).
  • Hydration/Decomposition : Hygroscopic samples or degradation during elemental analysis (e.g., loss of H2_2O) skew %C/%H. Pre-dry samples at 60°C under vacuum .

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